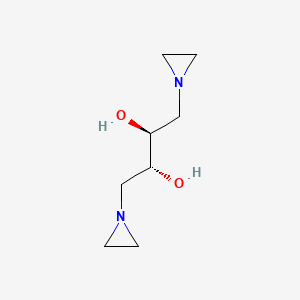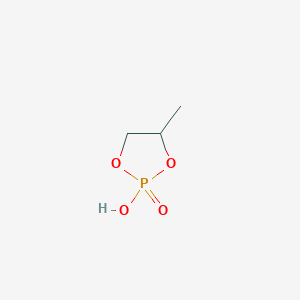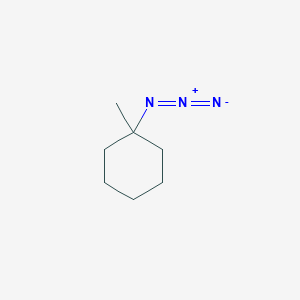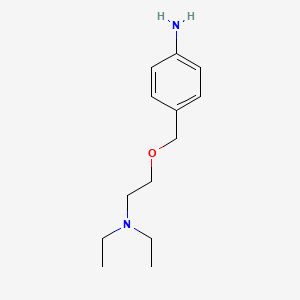
Erythritol aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythritol aziridine is a compound that combines the properties of erythritol, a sugar alcohol, and aziridine, a three-membered nitrogen-containing heterocycle. Erythritol is widely known for its use as a low-calorie sweetener, while aziridine is recognized for its high reactivity due to ring strain. The combination of these two components results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of erythritol aziridine typically involves the reaction of erythritol with aziridine under specific conditions. One common method is the nucleophilic ring-opening reaction of aziridines, where erythritol acts as a nucleophile. This reaction can be catalyzed by acids or bases, depending on the desired product and reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced synthetic techniques such as catalytic hydrogenation or enzymatic processes. These methods aim to optimize yield and purity while minimizing by-products and environmental impact .
化学反応の分析
Types of Reactions: Erythritol aziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more complex nitrogen-containing compounds.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products: The major products formed from these reactions include various amines, alcohols, and other nitrogen-containing heterocycles .
科学的研究の応用
Erythritol aziridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: this compound derivatives have shown potential as anticancer and antimicrobial agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of erythritol aziridine involves the high reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can modify biological molecules, such as proteins and nucleic acids, thereby affecting their function. The compound’s ability to form covalent bonds with biological targets underlies its potential therapeutic applications .
類似化合物との比較
Aziridine: A simpler analog with similar reactivity but without the erythritol component.
Azetidine: A four-membered nitrogen-containing ring with different reactivity and applications.
Erythritol: A sugar alcohol used primarily as a sweetener, lacking the reactivity of the aziridine ring.
Uniqueness: Erythritol aziridine is unique due to the combination of erythritol’s biocompatibility and aziridine’s reactivity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
21401-28-5 |
|---|---|
分子式 |
C8H16N2O2 |
分子量 |
172.22 g/mol |
IUPAC名 |
(2S,3R)-1,4-bis(aziridin-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C8H16N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h7-8,11-12H,1-6H2/t7-,8+ |
InChIキー |
COMAQBNTHGBLNQ-OCAPTIKFSA-N |
異性体SMILES |
C1CN1C[C@H]([C@H](CN2CC2)O)O |
正規SMILES |
C1CN1CC(C(CN2CC2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)



![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)


![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)



![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)
